4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate
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Overview
Description
4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate typically involves the esterification of 4-Methyl-2-oxo-2H-chromen-6-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-Methyl-2-oxo-2H-chromen-6-yl 4-aminobenzoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its photoactive properties allow it to participate in light-induced reactions, making it useful in the design of smart materials .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-nitrobenzoate
- 4-Methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzoate
- 4-Methyl-2-oxo-2H-chromen-6-yl 4-aminobenzoate
Uniqueness
4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial agent, while the coumarin core contributes to its photoactive properties .
Properties
Molecular Formula |
C17H11NO6 |
---|---|
Molecular Weight |
325.27 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H11NO6/c1-10-8-16(19)24-15-7-6-13(9-14(10)15)23-17(20)11-2-4-12(5-3-11)18(21)22/h2-9H,1H3 |
InChI Key |
DPBCGKNXCLQEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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